
1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine moiety linked to a diphenylmethoxy group through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride typically involves multiple steps One common method starts with the preparation of the diphenylmethoxy intermediate, which is then reacted with an ethylating agent to introduce the ethyl chain
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the guanidine moiety or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine
- 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine nitrate
Uniqueness
1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
18552-74-4 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
diaminomethylidene-methyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)22-13-12-21(2)18(19)20;/h3-11,17H,12-13H2,1-2H3,(H3,19,20);1H |
InChI Key |
CEWJBSVHWZLYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](=C(N)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


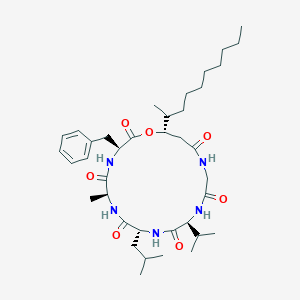

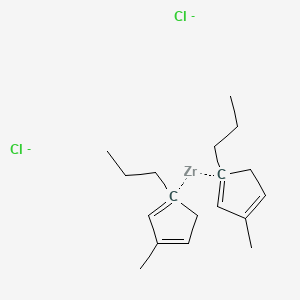

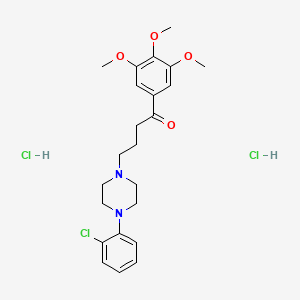
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

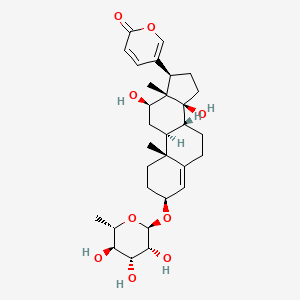
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
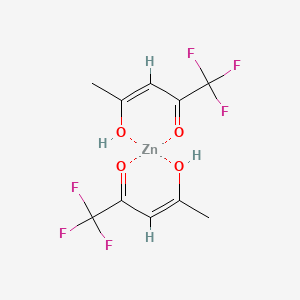
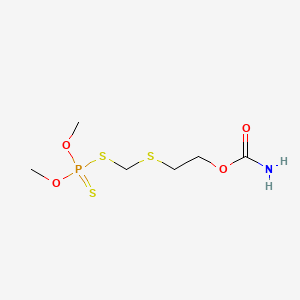
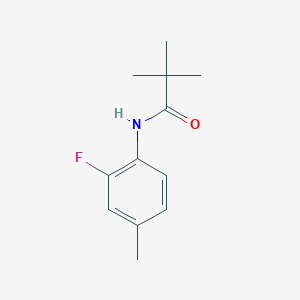
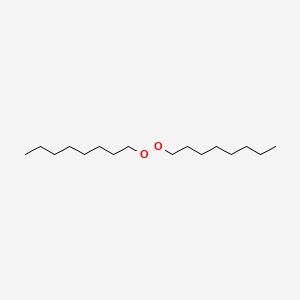
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
